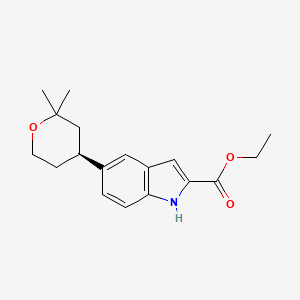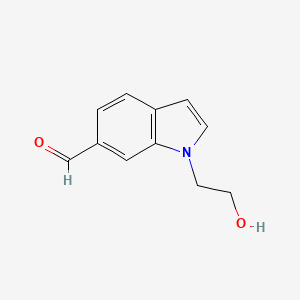
2-(2-Nitrophenyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the second position and two hydroxyl groups (-OH) at the first and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)benzene-1,4-diol typically involves the nitration of benzene-1,4-diol followed by the introduction of the nitro group. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the nitration of benzene-1,4-diol. This method ensures consistent quality and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Nitrophenyl)benzene-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Biology: It serves as a probe in biological studies to understand oxidative stress and its effects on cellular components. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Nitrophenyl)benzene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(3-Nitrophenyl)benzene-1,4-diol
2-(4-Nitrophenyl)benzene-1,4-diol
2-(2-Nitrophenyl)benzene-1,3-diol
Uniqueness: 2-(2-Nitrophenyl)benzene-1,4-diol is unique due to the specific positioning of the nitro and hydroxyl groups, which influences its reactivity and biological activity compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H9NO4 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7,14-15H |
Clave InChI |
YSZSHXGFBNWUGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)




![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)


![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
